molecular formula C10H9NO3 B8319361 (1-H-indole-6-yloxy)-acetic acid

(1-H-indole-6-yloxy)-acetic acid

Cat. No.: B8319361
M. Wt: 191.18 g/mol
InChI Key: GCBWBNOPNZULAX-UHFFFAOYSA-N
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Description

(1H-Indole-6-yloxy)-acetic acid is an indole derivative featuring an acetic acid moiety linked to the 6-position of the indole ring via an ether (oxy) group. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. Indole derivatives are widely studied for their biological activities, including roles in plant growth regulation, antimicrobial effects, and pharmaceutical applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(1H-indol-6-yloxy)acetic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)6-14-8-2-1-7-3-4-11-9(7)5-8/h1-5,11H,6H2,(H,12,13)

InChI Key

GCBWBNOPNZULAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(1H-Indol-6-yl)acetic Acid (CAS 39689-58-2)

  • Structure : Acetic acid linked to the indole-6 position via a methylene (–CH₂–) group.
  • Molecular Formula: C₁₀H₉NO₂.
  • Key Differences :
    • The absence of an ether linkage reduces polarity compared to (1H-indole-6-yloxy)-acetic acid.
    • Higher acidity due to the direct attachment of the carboxylic acid group.
    • Applications: Used in plant growth regulation (similar to auxins) and biochemical research .

2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1)

  • Structure : Methyl group at the indole-6 position and acetic acid at the 3-position.
  • Molecular Formula: C₁₁H₁₁NO₂.
  • The methyl group enhances lipophilicity, influencing membrane permeability. Safety Data: Classified as non-hazardous under GHS, suggesting safer handling compared to halogenated analogs .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

  • Structure : Chlorine at the 7-position, methyl at 3-position, and carboxylic acid at 2-position.
  • Molecular Formula: C₁₀H₈ClNO₂.
  • Key Differences: The chloro substituent increases electronegativity, enhancing reactivity in electrophilic substitutions. Carboxylic acid at the 2-position may confer stronger hydrogen-bonding capacity than ether-linked acetic acid. Applications: Potential use in synthesizing antimicrobial or anti-inflammatory agents .

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

  • Structure : Thiazole ring fused to the indole-3 position, with a carboxylic acid at 2-position.
  • Key Differences :
    • The thiazole moiety introduces heterocyclic complexity, likely enhancing biological activity (e.g., enzyme inhibition).
    • Carboxylic acid at 2-position vs. ether-linked acetic acid at 6-position: Positional effects on solubility and bioavailability are significant .

Structural and Functional Analysis

Functional Group Impact

  • Ether Linkage (Target Compound) :
    • Reduces acidity compared to carboxylic acid derivatives.
    • Enhances metabolic stability (resistance to esterase hydrolysis) relative to ester-linked analogs.
  • Carboxylic Acid Derivatives (e.g., PK03902E-1) :
    • Higher water solubility and ionization at physiological pH.
    • Prone to decarboxylation under acidic conditions .

Substituent Effects

  • May introduce toxicity concerns (e.g., hepatotoxicity) .
  • Methoxy Groups (e.g., 7-Methoxyindole-3-carboxylic Acid) :
    • Electron-donating effects stabilize aromatic systems, altering UV absorption and fluorescence properties.
    • Common in natural product analogs (e.g., marine alkaloids) .

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